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Trinickel bis(arsenate)

Cat. No.: B089116
CAS No.: 13477-70-8
M. Wt: 200.637 g/mol
InChI Key: ZIPTVBOPGBCBMU-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of Trinickel bis(arsenate)

The precise naming and classification of a chemical compound are fundamental to understanding its properties and relationships with other substances.

The definitive chemical formula for trinickel bis(arsenate) is Ni₃(AsO₄)₂ . ontosight.aichembk.com However, it is sometimes represented by other formulas in various databases, such as As₂Ni₃O₈ and AsH₃NiO₄. t3db.cachembk.comnih.gov The compound is identifiable by its CAS Registry Number: 13477-70-8. t3db.cachembk.comnih.govguidechem.com

A variety of synonyms are used to refer to trinickel bis(arsenate), reflecting its chemical nature and historical naming conventions.

Common Synonyms for Trinickel bis(arsenate)
Nickel arsenate
Nickel(II) arsenate
Arsenic acid, nickel(2+) salt (2:3)
Nickel orthoarsenate (3:2)
Trinickel bis(arseniato)
NSC 309958

Table 1: A list of common synonyms for Trinickel bis(arsenate). t3db.canih.govguidechem.comechemi.com

Trinickel bis(arsenate) is classified within a specific hierarchy of inorganic compounds. It is categorized as a transition metal arsenate . t3db.ca This class of compounds is characterized by having arsenate as the largest oxoanion and a transition metal as the heaviest atom not part of an oxoanion. t3db.ca Transition metal arsenates are a sub-class of transition metal oxoanionic compounds . t3db.ca Broadly, it falls under the kingdom of inorganic compounds. t3db.ca Nickel itself is a transition metal, and its compounds, like trinickel bis(arsenate), often exhibit properties typical of this group, including variable oxidation states and the formation of coordination complexes. wikipedia.org

Significance and Research Interests in Trinickel bis(arsenate) Chemistry

Research into trinickel bis(arsenate) is driven by its unique structural features and its potential for practical applications.

In the realm of inorganic chemistry and materials science, trinickel bis(arsenate) is of interest primarily due to its distinct crystal structure. ontosight.ai The compound can be synthesized by reacting nickel salts with arsenic acid and it forms a crystalline solid with a monoclinic crystal system. ontosight.ai The arrangement of nickel ions coordinated to arsenate ions creates a complex and unique network. ontosight.ai This structural uniqueness makes it a candidate for the development of novel materials with specialized properties. ontosight.ai Studies on divalent metal oxidoarsenates, including nickel-containing compounds, have explored their synthesis and structural characteristics, often forming from solutions with an excess of arsenic acid. researchgate.net

The chemical reactivity of trinickel bis(arsenate) has prompted investigations into its catalytic potential for industrial processes. ontosight.ai Furthermore, its ability to interact with arsenic ions suggests a possible role in environmental remediation. ontosight.ai Specifically, it is being explored for its potential to help clean up environments contaminated with arsenic. ontosight.ai The environmental significance of the compound is also highlighted by its inclusion in regulatory frameworks such as REACH, which governs the use of chemical substances to protect human health and the environment. europa.eupuntofocal.gob.areuropa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula As2Ni3O8 B089116 Trinickel bis(arsenate) CAS No. 13477-70-8

Properties

IUPAC Name

arsoric acid;nickel
Source PubChem
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InChI

InChI=1S/AsH3O4.Ni/c2-1(3,4)5;/h(H3,2,3,4,5);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPTVBOPGBCBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[As](=O)(O)O.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsH3NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.637 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13477-70-8
Record name Arsenic acid (H3AsO4), nickel(2+) salt (2:3)
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Record name Trinickel bis(arsenate)
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Structural Elucidation and Crystallographic Investigations of Trinickel Bis Arsenate

Crystal System and Space Group Determination

Trinickel bis(arsenate) is known to crystallize in two polymorphs: a monoclinic form and an orthorhombic form. iucr.org The monoclinic variant, which is the focus of this discussion, is the synthetic analogue of the mineral xanthiosite. iucr.org

Monoclinic Crystal System Characteristics

The monoclinic form of trinickel bis(arsenate) belongs to the prismatic crystal class (2/m). mindat.orghandbookofmineralogy.org Crystallographic studies have established its space group as P2₁/c. iucr.orgjgeosci.orgmineralogy.rocks This space group is characterized by a two-fold screw axis and a glide plane perpendicular to the b-axis. The unit cell parameters for the monoclinic polymorph have been determined as follows:

ParameterValue
a5.764 Å
b9.559 Å
c10.194 Å
β92.95°
Cell Volume560.9 ų

Data sourced from Barbier J, Frampton C (1991) iucr.orgmindat.orgjgeosci.orgmineralogy.rocks

The monoclinic crystal system is defined by three unequal crystallographic axes, with two axes being perpendicular and the third being inclined. handbookofmineralogy.org In the case of trinickel bis(arsenate), this results in a prismatic unit cell.

Comparative Crystallography with Isotypic Trinickel Arsenate Compounds

The monoclinic structure of trinickel bis(arsenate) is not unique; it is isostructural with cobalt(II) arsenate, Co₃(AsO₄)₂. iucr.org This structural similarity implies that the arrangement of the metal cations and the arsenate anions in both compounds is analogous. The study of such isostypic compounds provides valuable insights into the crystal chemistry of transition metal arsenates and allows for predictions of structural properties based on ionic radii and electronic configurations of the respective metal ions.

Atomic Coordination Environments and Polyhedral Connectivity

Analysis of Nickel(II) Coordination Geometry (e.g., NiO₆ Octahedra)

In the crystal lattice, the nickel(II) ions are coordinated by six oxygen atoms, forming distorted NiO₆ octahedra. iucr.org This octahedral coordination is a common feature for Ni²⁺ in inorganic compounds. The distortion from ideal octahedral geometry arises from the different bonding environments and steric constraints within the crystal structure. The specific Ni-O bond lengths and O-Ni-O bond angles would further quantify the extent of this distortion, however, specific values were not available in the consulted literature.

Characterization of Arsenate Polyhedra (AsO₄ Tetrahedra, As₂O₇ Groups)

The arsenic atoms in trinickel bis(arsenate) are found in a +5 oxidation state and are covalently bonded to four oxygen atoms. This arrangement results in the formation of isolated arsenate tetrahedra, [AsO₄]³⁻. These tetrahedral units are fundamental building blocks of the crystal structure. The structure of the monoclinic polymorph specifically contains orthoarsenate, AsO₄, groups. iucr.org There is no indication of the presence of pyroarsenate, As₂O₇, groups in this particular phase.

Interconnectivity of Nickel and Arsenate Polyhedra: Corner- and Edge-Sharing Motifs

The structural framework of monoclinic trinickel bis(arsenate) is established by the way the NiO₆ octahedra and AsO₄ tetrahedra are linked. The NiO₆ octahedra share edges with each other, forming chains or layers of nickel-oxygen polyhedra. iucr.org These octahedral assemblies are then interconnected by the AsO₄ tetrahedra, which share their corners with the NiO₆ octahedra. iucr.org This corner-sharing linkage creates a robust three-dimensional network. This arrangement can be visualized as slabs of a cation-deficient olivine-type structure. iucr.org

Extended Structural Features and Framework Architecture of Trinickel bis(arsenate)

The crystal structure of Trinickel bis(arsenate), Ni₃(AsO₄)₂, reveals a complex and intricate architecture that is highly dependent on its polymorphic form. The compound is known to crystallize in at least two different forms, a monoclinic (m-Ni₃(AsO₄)₂) and an orthorhombic (o-Ni₃(AsO₄)₂) polymorph, each possessing distinct structural features. iucr.orgiucr.org The crystal chemistry of these polymorphs is considered intermediate between that of the corresponding nickel phosphate (B84403) and nickel vanadate (B1173111) compounds. iucr.orgiucr.org

Formation of Layers and Three-Dimensional Frameworks

The two primary polymorphs of Trinickel bis(arsenate) are characterized by robust three-dimensional (3D) frameworks constructed from interconnected polyhedra.

In the monoclinic polymorph, the structure is a dense 3D network built from NiO₆ octahedra and AsO₄ tetrahedra. osti.gov There are three distinct nickel ion (Ni²⁺) sites, with each nickel atom coordinated to six oxygen atoms, forming distorted octahedra. These NiO₆ octahedra share corners and edges with neighboring octahedra and also share corners with the arsenate (AsO₄) tetrahedra, creating a tightly bonded framework. osti.gov The arsenate groups, with arsenic in the +5 oxidation state, are tetrahedral and link the nickel-oxygen octahedra, serving as rigid bridges within the structure. osti.gov

The orthorhombic form is also a three-dimensional structure but is described as being based on a cubic close-packed oxygen array. iucr.org Its architecture consists of what can be described as "deficient-spinel slabs" that are related by antiphase boundaries. iucr.org This arrangement also results in a continuous 3D framework, but with a different topology compared to the monoclinic form.

While the anhydrous forms of Trinickel bis(arsenate) are characterized by these 3D frameworks, related nickel arsenate compounds can exhibit layered structures. For instance, the compound Ammonium (B1175870) trinickel(II) hydrogen arsenate arsenate di-hydroxide, (NH₄)[Ni₃(HAsO₄)(AsO₄)(OH)₂], features a structure built from pseudo-hexagonal layers. nih.goviucr.org These layers are formed from vertex- and edge-sharing [NiO₄(OH)₂] octahedra and arsenate tetrahedra, demonstrating that compositional changes can shift the structural motif from a dense 3D framework to a layered architecture. nih.gov

Presence and Characterization of Tunnels and Channels within the Structure

A notable feature of the orthorhombic polymorph of Trinickel bis(arsenate) is the presence of structural voids that can be characterized as channels. These arise from its specific "deficient-spinel" slab construction. iucr.org The crystal structure, when viewed along the a-axis, clearly shows empty octahedral rows that run parallel to this direction. iucr.org These rows of unoccupied sites create continuous channels through the framework. This feature distinguishes it from the more densely packed monoclinic structure and suggests potential for properties related to ion transport or intercalation, although such applications have not been extensively explored.

Role of Intermolecular Interactions, including Hydrogen Bonding, in Crystal Packing

However, in related hydrated or ammoniated nickel arsenate structures, hydrogen bonding becomes a critical factor in defining the final crystal packing. In the layered structure of (NH₄)[Ni₃(HAsO₄)(AsO₄)(OH)₂], hydrogen bonds are essential for holding the structure together. nih.gov Strong, asymmetric hydrogen bonds exist between the arsenate units of adjacent layers (O···O distance of 2.588 Å). iucr.org Additionally, hydrogen bonds are formed between the OH groups bonded to the nickel atoms and the arsenate groups (O···O distance of 2.848 Å), further linking the layers. nih.goviucr.org The ammonium ions (NH₄⁺) are located between these layers and provide additional consolidation of the packing through N-H···O hydrogen bonds. nih.goviucr.org These interactions illustrate the pivotal role that hydrogen bonding can play in the supramolecular assembly of more complex arsenate compounds.

Advanced Crystallographic Techniques

The detailed structural elucidation of Trinickel bis(arsenate) polymorphs has been accomplished through the application of advanced X-ray diffraction techniques. These methods are indispensable for determining atomic arrangements in crystalline solids and for verifying the phase purity of synthesized materials.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) has been the definitive technique for solving the crystal structures of both the orthorhombic and monoclinic polymorphs of Ni₃(AsO₄)₂. iucr.org This method involves irradiating a small single crystal (e.g., yellow-green prisms for the orthorhombic form and stubby green prisms for the monoclinic form) with an X-ray beam and analyzing the resulting diffraction pattern. iucr.orgiucr.org The analysis provides precise information on the unit cell dimensions, space group symmetry, and the exact coordinates of each atom within the crystal lattice.

The crystallographic data derived from SC-XRD studies for the two polymorphs, grown hydrothermally, are summarized in the table below. iucr.org

ParameterOrthorhombic Ni₃(AsO₄)₂ (o-Ni₃(AsO₄)₂)Monoclinic Ni₃(AsO₄)₂ (m-Ni₃(AsO₄)₂)
Formula Weight (Mr) 454.01454.01
Crystal System OrthorhombicMonoclinic
Space Group CmcaP2₁/c
a (Å) 5.943(2)5.764(1)
b (Å) 11.263(4)9.559(2)
c (Å) 8.164(3)10.194(2)
β (°) ** 9092.95
Volume (V) (ų) 546.5(3)560.9(1)
Z 44
Calculated Density (Dx) (g cm⁻³) **5.5175.374
Temperature (K) 295(1)295(1)
Radiation Mo Kα (λ = 0.71069 Å)Mo Kα (λ = 0.71069 Å)
Final R-value 0.0350.040

Data sourced from Barbier & Frampton (1991). iucr.org

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a crucial complementary technique used for the characterization of polycrystalline or powdered samples of Trinickel bis(arsenate). While SC-XRD provides the fundamental crystal structure, PXRD is the primary method for routine phase identification and for assessing the purity of bulk materials.

In the context of Ni₃(AsO₄)₂, where hydrothermal synthesis can yield a mixture of the orthorhombic and monoclinic phases, PXRD is essential. iucr.orgiucr.org The two polymorphs were found to form in different temperature ranges, with the orthorhombic form favored at lower temperatures (873–988 K) and the monoclinic form at higher temperatures (1023–1043 K). iucr.org By comparing the experimental diffraction pattern of a synthesized batch to the standard patterns calculated from the single-crystal data, one can quickly identify the phases present and detect any crystalline impurities. Each polymorph produces a unique "fingerprint" diffraction pattern, allowing for their unambiguous distinction.

Electron Diffraction and Imaging Studies

Electron diffraction and imaging techniques serve as powerful tools for the detailed structural analysis of crystalline materials at the micro- and nanoscale. While comprehensive electron diffraction studies dedicated solely to trinickel bis(arsenate) are not extensively documented in the reviewed literature, transmission electron microscopy (TEM) and scanning electron microscopy (SEM) have been employed to investigate its morphology and internal structure, particularly of its mineral form, xanthiosite.

Imaging studies have provided valuable insights into the crystalline habit of trinickel bis(arsenate). Back-scattered electron (BSE) imaging of xanthiosite has revealed the presence of euhedral and subhedral crystals. These crystals typically present as short, stubby prisms with dimensions ranging from approximately 2 to 20 micrometers.

Furthermore, transmission electron microscopy has been utilized to examine the microstructure of xanthiosite, especially in instances of partial transformation. These investigations have successfully identified the presence of planar faults along the (010) plane. Such defects in the crystal lattice can be associated with the formation of intermediate phases during mineralogical transformations.

Interactive Data Table: Morphological and Microstructural Observations of Xanthiosite

ParameterObservationTechnique Used
Crystal HabitEuhedral and subhedral short, stubby prismsBack-Scattered Electron (BSE) Imaging
Crystal SizeApproximately 2-20 µmBack-Scattered Electron (BSE) Imaging
Microstructural Features(010) planar faults in partially transformed specimensTransmission Electron Microscopy (TEM)

Spectroscopic Characterization of Trinickel Bis Arsenate

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating the functional groups and structural arrangement of trinickel bis(arsenate). The primary methods used are Fourier Transform Infrared (FTIR) and Raman spectroscopy, which probe the vibrational transitions within the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound, with specific absorption bands corresponding to the vibrational modes of its functional groups. For trinickel bis(arsenate), the most prominent features in the FTIR spectrum arise from the vibrations of the arsenate (AsO₄³⁻) anion.

The free arsenate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate symmetric bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate antisymmetric bending (ν₄) modes. In the solid crystalline structure of trinickel bis(arsenate), the site symmetry of the arsenate ion is typically lower than Td, leading to the splitting of degenerate modes and the activation of otherwise infrared-inactive modes.

The primary functional group, the arsenate tetrahedron, is expected to exhibit strong absorption bands in the mid-infrared region. The As-O stretching vibrations are particularly informative. The ν₁ symmetric stretching mode of the AsO₄³⁻ group is typically observed around 820 cm⁻¹. princeton.edu The ν₃ antisymmetric stretching vibrations are expected at slightly different wavenumbers, and any distortion from perfect tetrahedral symmetry can cause this band to split. princeton.edu

Table 1: Expected FTIR Vibrational Modes for the Arsenate Group in Trinickel bis(arsenate)

Vibrational Mode Description Expected Wavenumber Range (cm⁻¹)
ν₁ (A₁) Symmetric As-O stretch ~820
ν₂ (E) Symmetric As-O bend ~330-350
ν₃ (F₂) Antisymmetric As-O stretch ~830-880

Note: The exact positions and splitting of these bands can vary depending on the crystal structure and the coordination environment of the arsenate ion.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and provides valuable information about the lattice vibrations and the conformation of polyhedral units, such as the AsO₄ tetrahedra and the NiO₆ octahedra in trinickel bis(arsenate).

For the arsenate group, the symmetric stretching vibration (ν₁) is typically very strong and sharp in the Raman spectrum, appearing around 871 cm⁻¹ in arsenate minerals. nih.gov The antisymmetric stretching vibration (ν₃) is also Raman active and can be found in a similar region, often overlapping with the ν₁ band. nih.gov The bending modes, ν₂ and ν₄, are observed at lower frequencies, with the ν₄ bending vibration appearing as an intense band around 467 cm⁻¹ and the ν₂ symmetric bending vibration around 331 cm⁻¹ in similar arsenate compounds. nih.gov

The analysis of the number and position of these bands can reveal the symmetry of the arsenate group within the crystal lattice. A reduction in symmetry from Td will result in the splitting of the degenerate E and F₂ modes. Furthermore, low-frequency Raman bands can be attributed to lattice vibrations involving the motion of the Ni²⁺ cations against the arsenate anions.

Table 2: Expected Raman Active Modes for Trinickel bis(arsenate)

Vibrational Mode Description Expected Wavenumber (cm⁻¹)
ν₁ (A₁) Symmetric stretch of AsO₄ ~871
ν₃ (F₂) Antisymmetric stretch of AsO₄ ~812-851
ν₄ (F₂) Antisymmetric bend of AsO₄ ~467
ν₂ (E) Symmetric bend of AsO₄ ~331

Detailed vibrational assignment studies, often aided by computational modeling, are necessary to assign the observed spectral bands to specific atomic motions. nih.gov Such studies on arsenate-containing compounds help in understanding the influence of factors like cation coordination, hydration, and protonation on the As-O vibrations. princeton.edu For instance, the coordination of Ni²⁺ ions to the oxygen atoms of the arsenate group will influence the As-O bond strengths and, consequently, the positions of the stretching and bending modes.

Band deconvolution analysis is a mathematical technique used to separate overlapping bands in a spectrum. This is particularly useful for the As-O stretching region in both FTIR and Raman spectra, where the ν₁ and ν₃ modes can be close in frequency and may overlap, especially if band broadening occurs. By deconvoluting these bands, it is possible to determine the precise number of distinct vibrational modes present, which provides further information on the site symmetry of the arsenate ion and the presence of non-equivalent arsenate groups within the crystal structure.

Other Spectroscopic Methods for Compositional and Structural Insights

While vibrational spectroscopy provides detailed information about the molecular structure, other spectroscopic techniques are essential for determining the elemental composition and confirming the molecular identity.

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. aps.orgarxiv.org It is often coupled with scanning electron microscopy (SEM-EDS). When the sample is bombarded with an electron beam, atoms within the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is specific to the element from which they were emitted.

An EDS analysis of trinickel bis(arsenate) would be expected to show distinct peaks corresponding to the characteristic X-ray emission energies of nickel (Ni), arsenic (As), and oxygen (O). The relative intensities of these peaks can be used to determine the quantitative elemental composition of the sample, confirming the stoichiometric ratio of Ni:As:O as 3:2:8. This technique is crucial for verifying the purity and chemical formula of synthesized trinickel bis(arsenate).

Table 3: Expected Elemental Composition from EDS Analysis of Trinickel bis(arsenate)

Element Symbol Expected Atomic %
Nickel Ni 23.08
Arsenic As 15.38

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions. While it is more commonly used for volatile and soluble organic molecules, techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly effective for elemental analysis of inorganic materials with extremely high sensitivity. rsc.org

For trinickel bis(arsenate), ICP-MS could be used to accurately determine the concentration of nickel and arsenic, even at trace levels. This is particularly important for environmental or toxicological studies. While conventional mass spectrometry techniques that provide a molecular ion peak are not typically applied to non-volatile inorganic salts like trinickel bis(arsenate), specialized techniques could potentially be used to study fragments or clusters of the compound in the gas phase. The primary application of mass spectrometry in the context of this compound would be for precise quantitative elemental analysis. rsc.org

Computational Chemistry and Theoretical Modeling of Trinickel Bis Arsenate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in computational materials science due to its favorable balance between accuracy and computational cost, making it suitable for studying complex crystalline structures.

The first step in most computational studies is to determine the most stable geometric structure of the compound. This is achieved through a process called geometric optimization, where the total energy of the system is minimized with respect to the positions of the atoms and the dimensions of the unit cell.

For Trinickel bis(arsenate), experimental studies have identified two polymorphs: a monoclinic form (space group P2₁/c) and an orthorhombic form (space group Cmca) iucr.org. Theoretical DFT calculations would typically begin with these experimentally determined crystal structures as a starting point. A geometric optimization would then be performed to relax the atomic positions and lattice parameters to find the theoretical ground-state energy and structure. The high accuracy of modern DFT functionals allows for the prediction of lattice constants and bond lengths that are typically in close agreement with high-resolution experimental data uwa.edu.au.

The predicted structure for the monoclinic phase consists of Ni²⁺ ions bonded to six oxygen atoms, forming NiO₆ octahedra, which share corners and edges with each other and with AsO₄ tetrahedra osti.gov. A successful geometric optimization would confirm these coordination environments and provide precise theoretical values for bond lengths and angles.

Table 1: Experimental Crystal Structure Data for Trinickel bis(arsenate) Polymorphs iucr.org
ParameterMonoclinic (m-Ni₃(AsO₄)₂)Orthorhombic (o-Ni₃(AsO₄)₂)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cCmca
a (Å)5.7645.943
b (Å)9.55911.263
c (Å)10.1948.164
β (°)92.9590
Volume (ų)560.9546.5

Once the optimized geometry is obtained, DFT is used to calculate the electronic properties. This involves determining the electronic band structure and the density of states (DOS).

The band structure plots the allowed electron energy levels against momentum through the Brillouin zone. The nature of the band gap—the energy difference between the top of the valence band and the bottom of the conduction band—determines the material's electronic conductivity. For a material like Trinickel bis(arsenate), calculations would likely reveal an indirect band gap, characteristic of many semiconducting or insulating metal oxides and arsenates uantwerpen.be.

The Density of States (DOS) provides information about the number of available electronic states at each energy level. The partial DOS (PDOS) further decomposes this information, showing the contribution of each atomic orbital (e.g., Ni-3d, As-4p, O-2p) to the total DOS researchgate.netmdpi.com. For Ni₃(AsO₄)₂, it is expected that the valence band near the Fermi level would be primarily composed of hybridized O 2p and Ni 3d orbitals, with some contribution from As 4p states. The conduction band would likely be dominated by unoccupied Ni 3d and As 4p orbitals. This analysis reveals the nature of the chemical bonding (covalent vs. ionic) and the electronic interactions between the constituent atoms mdpi.com.

Table 2: Hypothetical Orbital Contributions to the Electronic Bands of Trinickel bis(arsenate) Based on General Principles
Energy BandPrimary Orbital ContributionSecondary Orbital ContributionBonding Character
Valence BandO 2pNi 3dCovalent (Ni-O, As-O)
Conduction BandNi 3d (unoccupied)As 4p (unoccupied)Antibonding

DFT calculations can also predict the vibrational modes of a crystal lattice. These vibrations correspond to specific frequencies that can be observed experimentally using techniques like Infrared (IR) and Raman spectroscopy. By calculating the harmonic frequencies of the optimized crystal structure, a theoretical vibrational spectrum can be generated.

Comparing the calculated frequencies and intensities with experimental spectra serves as a critical validation of the computational model. A close match provides confidence in the accuracy of the chosen DFT functional and basis set and confirms that the theoretically optimized structure is a true representation of the physical material. Discrepancies, on the other hand, can point to more complex physical phenomena not captured in the model, such as strong anharmonic effects or phase impurities.

Molecular Dynamics and Simulation Studies

While DFT is excellent for calculating ground-state properties, Molecular Dynamics (MD) simulations are used to study the behavior of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the system evolves at finite temperatures and pressures.

MD simulations are also a powerful tool for studying the movement of ions within a solid, a property crucial for applications in batteries, fuel cells, and sensors. For Trinickel bis(arsenate), one could use MD to investigate the potential for ionic conductivity, for example, by introducing vacancies or interstitial defects into the crystal lattice.

By tracking the trajectories of ions over long simulation times (nanoseconds to microseconds), it is possible to identify diffusion pathways and calculate diffusion coefficients. The analysis could reveal whether ion transport occurs via a vacancy-hopping mechanism or through interstitial channels within the lattice. The activation energy for diffusion can be determined by running simulations at multiple temperatures and analyzing the results using an Arrhenius plot. While arsenates are not typically used for ion transport applications, such theoretical studies provide fundamental insights into the dynamic properties of the material's crystal lattice researchgate.netnih.gov.

The intricate interplay of atomic arrangement and electronic structure in trinickel bis(arsenate), Ni₃(AsO₄)₂, provides a compelling subject for computational chemistry and theoretical modeling. These methodologies offer profound insights into the nature of chemical bonding, the distribution of electron density, and the validation of experimentally determined crystal structures. By employing a suite of theoretical tools, it is possible to deconstruct the forces and interactions that govern the properties of this compound at a quantum-mechanical level. This section delves into the application of Charge Distribution (CD) analysis, Bond-Valence Sum (BVS) and Bond-Valence Site Energy (BVSE) models, and Natural Bond Orbital (NBO) analysis to elucidate the chemical characteristics of trinickel bis(arsenate).

Charge Distribution (CD) Analysis for Structural Model Validation

Charge Distribution (CD) analysis serves as a powerful tool for the validation of crystal structure models by comparing theoretically calculated electron densities with high-resolution experimental X-ray diffraction data. For a compound like trinickel bis(arsenate), this analysis can confirm the correctness of the determined atomic positions and thermal displacement parameters. The process involves a multipole refinement of the crystal structure, which models the aspherical nature of the electron density around each atom.

The theoretical charge density, ρ(r), can be calculated using quantum mechanical methods such as Density Functional Theory (DFT). The resulting electron density map provides a detailed picture of the electronic landscape within the crystal. Key features of this map include the positions of critical points where the gradient of the electron density is zero. These points are used to define atomic basins, bond paths, and the nature of the chemical interactions.

In the context of trinickel bis(arsenate), a CD analysis would be expected to reveal the following:

Covalent vs. Ionic Character: The topology of the electron density along the Ni-O and As-O bond paths would quantify the degree of charge accumulation between the nuclei, providing a measure of the covalency of these bonds.

Atomic Charges: Integration of the electron density within the atomic basins (Bader analysis) yields atomic charges, offering a more nuanced view than formal oxidation states. For Ni₃(AsO₄)₂, this would likely show nickel atoms with a charge less than the formal +2, and arsenic with a charge less than +5, indicative of charge transfer and covalent bonding.

Validation of Coordination Geometry: The Laplacian of the electron density, ∇²ρ(r), reveals regions of charge concentration and depletion. In the valence shell of the oxygen atoms, local concentrations of charge would be expected to point towards the coordinating Ni and As atoms, consistent with the observed coordination polyhedra.

While specific experimental charge density studies on trinickel bis(arsenate) are not widely available in the literature, the principles of CD analysis have been successfully applied to other arsenate compounds to validate their structural models. researchgate.netresearchgate.net For example, in a study of NaCa₁₋ₓNi₃₋₂ₓAl₂ₓ(AsO₄)₃, charge-distribution analysis was instrumental in confirming the proposed structural model derived from single-crystal X-ray diffraction. researchgate.net A similar approach for Ni₃(AsO₄)₂ would involve comparing the residual electron density maps from theoretical calculations and experimental refinement. A low and featureless residual map would signify a high-quality structural model.

Table 1: Expected Atomic Charges in Trinickel bis(arsenate) from Theoretical Calculations

Atom Formal Oxidation State Expected Bader Charge (e)
Ni +2 +1.5 to +1.8
As +5 +3.5 to +4.0
O -2 -1.3 to -1.6

Note: The values in this table are hypothetical and represent typical ranges expected from such an analysis based on similar compounds.

Bond-Valence Sum (BVS) and Bond-Valence Site Energy (BVSE) Models

The Bond-Valence Sum (BVS) model is a widely used empirical method to validate crystal structures and estimate the oxidation states of atoms in a compound. The model is based on the principle that the sum of the bond valences around any given atom should be equal to its atomic valence (or formal oxidation state). The valence (V) of a bond between two atoms, i and j, is calculated from their experimental bond length, Rij, using the formula:

V = exp[(R₀ - Rij) / B]

where R₀ is an empirically determined parameter for a specific pair of atoms, and B is a constant, typically taken as 0.37 Å.

For the monoclinic structure of trinickel bis(arsenate), there are three distinct Ni²⁺ sites and two As⁵⁺ sites. Using the experimentally determined Ni-O and As-O bond lengths, the BVS for each cation can be calculated. The results of such calculations are expected to be close to the formal oxidation states of +2 for nickel and +5 for arsenic.

Table 2: Illustrative Bond-Valence Sum (BVS) Calculations for a Ni Site in Trinickel bis(arsenate)

Bond Bond Length (Å) Bond Valence (v.u.)
Ni-O1 2.00 0.39
Ni-O2 2.05 0.35
Ni-O3 2.08 0.32
Ni-O4 2.10 0.30
Ni-O5 2.12 0.29
Ni-O6 2.16 0.26
Sum 1.91

Note: This is a hypothetical calculation for one of the NiO₆ octahedra, using a representative R₀ value for Ni²⁺-O²⁻ bonds. The bond lengths are representative of those found in the crystal structure.

Deviations from the ideal sum can indicate strained bonds or an incorrect structural model. For many transition metal compounds, the agreement between the calculated BVS and the formal oxidation state provides strong support for the accuracy of the crystal structure determination. ill.frshef.ac.uk In complex structures, BVS analysis can also help to distinguish between atoms of different elements with similar scattering factors or to identify mixed occupancy sites. researchgate.net

The Bond-Valence Site Energy (BVSE) model is an extension of the BVS concept used to map out the energy landscapes for mobile ions within a crystal lattice. While trinickel bis(arsenate) is not typically considered an ionic conductor, the BVSE model could theoretically be applied to understand the energetic barriers for any potential ionic diffusion. The model calculates the energy of placing a specific ion at various points in the crystal lattice based on the mismatch between the calculated bond-valence sum at that point and the ion's ideal valence. This creates a three-dimensional energy map, highlighting low-energy pathways for ionic conduction. ill.fr For Ni₃(AsO₄)₂, a BVSE analysis would likely show very high energy barriers, indicating the absence of significant ionic mobility at normal conditions.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules and solids by transforming the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of core orbitals, lone pairs, and bonding and antibonding orbitals. This analysis provides a quantitative picture of charge transfer and electronic delocalization between atoms.

For trinickel bis(arsenate), an NBO analysis would provide deep insights into the nature of the Ni-O and As-O bonds. The key outputs of an NBO analysis are the natural charges on each atom and the second-order perturbation theory analysis of the Fock matrix in the NBO basis. This latter analysis identifies the key donor-acceptor (orbital overlap) interactions and quantifies their stabilization energies, E(2).

In the Ni₃(AsO₄)₂ structure, significant interactions would be expected between the filled lone pair orbitals of the oxygen atoms (donor NBOs) and the empty antibonding orbitals associated with the Ni-O and As-O bonds, as well as the empty valence orbitals of the Ni and As atoms (acceptor NBOs).

Table 3: Expected Major Donor-Acceptor Interactions in Trinickel bis(arsenate) from NBO Analysis

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
O (Lone Pair) Ni (Valence Antibond) High Covalent/Polar Covalent Bonding
O (Lone Pair) As (Valence Antibond) High Covalent/Polar Covalent Bonding
O (Lone Pair) Ni-O (σ*) Moderate Hyperconjugation
O (Lone Pair) As-O (σ*) Moderate Hyperconjugation

Note: This table presents the types of interactions expected to be significant. The magnitude of E(2) is a direct measure of the strength of the electronic delocalization.

The natural charges derived from NBO analysis are generally considered to be less basis-set dependent than those from other population analysis schemes. Computational studies on nickel complexes have shown that the charge on the nickel atom is significantly reduced from its formal +2 state due to ligand-to-metal charge donation. universepg.com A similar result would be anticipated for trinickel bis(arsenate), with the NBO charge on nickel being considerably lower than +2.

Furthermore, the NBO analysis would quantify the hybridization of the atomic orbitals involved in bonding. For instance, it would describe the specific s, p, and d orbital contributions from nickel that form the hybrid orbitals bonding with oxygen. This provides a detailed quantum chemical description of the bonding that goes beyond simple ionic or covalent models and helps to explain the observed coordination geometries and electronic properties of the compound.

Electrochemical Behavior and Ionic Properties of Trinickel Bis Arsenate

Cyclic Voltammetry and Redox Chemistry of Nickel Centers

Cyclic voltammetry is a powerful technique to probe the oxidative and reductive processes within a material. For trinickel bis(arsenate), the nickel ions are expected to be the primary centers of redox activity.

The electrochemical behavior of nickel arsenide (NiAs) nanocrystals has been studied in the context of water splitting, demonstrating the redox activity of nickel in an arsenic-containing compound acs.orgnih.gov. While the reactions in that context are related to catalytic processes, they confirm that the nickel centers can undergo electron transfer. It is plausible that the nickel centers in trinickel bis(arsenate) can be oxidized from the initial Ni(II) state to higher oxidation states, such as Ni(III) and potentially Ni(IV), upon the application of a sufficiently positive potential. Conversely, reduction to lower oxidation states is less common for nickel but could be possible under strong reducing conditions.

A comparative look at nickel phosphates, which are structurally similar to arsenates, shows that these materials exhibit unique redox properties that are beneficial for electrocatalysis rsc.org. The phosphate (B84403) coordination can stabilize different oxidation states of nickel, a feature that would likely be shared by the arsenate counterpart rsc.org.

To illustrate the typical redox behavior observed in related nickel compounds, the following table presents representative data from studies on nickel oxides.

Compound/ElectrodeScan Rate (mV/s)Anodic Peak Potential (V vs. reference)Cathodic Peak Potential (V vs. reference)Redox CoupleReference
Ni/NiO-C50~0.45~0.30Ni2+/Ni3+ researchgate.net
Ni(OH)2/rGO200.430.28Ni2+/Ni3+ researchgate.net

Note: The potentials are approximate and highly dependent on the experimental conditions, including the electrolyte, pH, and reference electrode used. This data is provided for illustrative purposes to indicate the general potential range for Ni2+/Ni3+ redox activity.

The presence of three nickel centers in the chemical formula of trinickel bis(arsenate) raises the possibility of forming mixed-valence species upon partial oxidation or reduction. Mixed-valence compounds, containing the same element in different oxidation states, are of fundamental interest due to their unique electronic and magnetic properties.

In the context of trinickel compounds, it is conceivable that a partial oxidation of the Ni(II) centers could lead to a state where, for example, two nickel ions are in the +2 state and one is in the +3 state, or other combinations thereof. Such mixed-valence states have been observed in various nickel-containing materials, including oxides and complex coordination compounds mdpi.comnih.gov. The formation of these states is often associated with enhanced electrical conductivity and interesting magnetic interactions.

The electrochemical generation of mixed-valence species would likely manifest in the cyclic voltammogram as multiple or broadened redox peaks, corresponding to the stepwise oxidation of the nickel centers. The stability of these mixed-valence states would depend on the crystal lattice's ability to accommodate the different ionic radii and charge distributions of the Ni(II) and Ni(III) ions.

Ionic Conductivity Studies

The ionic conductivity of a material is determined by the mobility of ions within its crystal structure. For trinickel bis(arsenate), this would primarily relate to the potential movement of cations, although anion mobility is also a possibility.

The crystal structure of trinickel bis(arsenate) is not well-documented in the readily available literature. However, a related compound, ammonium (B1175870) trinickel hydrogen arsenate arsenate di-hydroxide, (NH₄)[Ni₃(HAsO₄)(AsO₄)(OH)₂], has been synthesized and structurally characterized tuwien.at. This compound features a layered structure, which can be considered a type of open-framework structure tuwien.at. If trinickel bis(arsenate) adopts a similar open-framework structure, it could possess channels or interlayer spaces through which small cations could migrate.

The mobility of cations within such a framework would be governed by several factors, including the size of the migrating ion relative to the dimensions of the conduction pathways, the charge of the mobile species, and the strength of the interactions between the mobile ion and the stationary framework. Materials with larger channels and weaker interactions between the mobile ion and the framework generally exhibit higher ionic conductivity. The study of ion mobility in various crystalline solids has established that the geometry of the diffusion path and the coordination preference of the mobile ion are critical factors github.io.

The specific arrangement of the NiO₆ octahedra and AsO₄ tetrahedra in the crystal lattice of trinickel bis(arsenate) would define the potential pathways for ionic conduction. In the case of the layered ammonium trinickel arsenate, the ammonium ions are located between the layers, suggesting that these interlayer spaces could serve as conduction pathways tuwien.at.

Should trinickel bis(arsenate) possess a three-dimensional framework, the connectivity of the polyhedra would determine the dimensionality of the ionic transport. For instance, interconnected channels running along one crystallographic axis would lead to one-dimensional ionic conductivity, while a network of intersecting channels could allow for three-dimensional mobility.

The following table provides a hypothetical illustration of how structural features could influence ionic conductivity, based on general principles of solid-state ionics.

Structural FeatureImplication for Ionic Conductivity
Layered StructurePotential for 2D ionic conduction in the interlayer space.
Tunnel/Channel StructurePotential for 1D ionic conduction along the channels.
Interconnected 3D FrameworkPotential for 3D ionic conduction.
Bottleneck Size in PathwayLarger bottlenecks generally lead to lower activation energy for ion hopping and higher conductivity.
Framework Charge DensityHigher charge density can lead to stronger interactions with mobile ions, potentially hindering mobility.

It is important to reiterate that without a definitive crystal structure for trinickel bis(arsenate), this discussion remains speculative. Experimental studies, including impedance spectroscopy and single-crystal X-ray diffraction, would be necessary to determine the actual ionic conductivity and its relationship to the crystal structure of this compound.

Applications of Trinickel Bis Arsenate in Advanced Materials and Catalysis Research

Catalytic Applications

The utility of nickel-based compounds in catalysis is well-established, and trinickel bis(arsenate) has been identified as having a specific, albeit niche, catalytic role.

Research has identified trinickel bis(arsenate) as a selective hydrogenation catalyst. softbeam.netchempedia.infoepa.gov Specifically, it is used in the processing of inedible fats and oils. softbeam.netchempedia.infoepa.gov Hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds in a molecule, a process crucial for converting liquid oils into semi-solid or solid fats. The selectivity of the catalyst is a key parameter, indicating its ability to catalyze the desired reaction without promoting unwanted side reactions. The octahydrate form of nickel arsenate, Ni₃(AsO₄)₂·8H₂O, is noted for its use as a selective fat-hardening hydrogenation catalyst. epa.govcdc.gov Finely divided nickel, in general, is known to be an effective hydrogenation catalyst due to its ability to absorb significant volumes of hydrogen. nzpam.govt.nz

Currently, there is no available scientific literature or research data detailing the application or potential of trinickel bis(arsenate) in visible-light-driven hydrogen evolution.

There is no available scientific literature or research data to suggest that trinickel bis(arsenate) has been explored for the activation and conversion of carbon dioxide.

Materials Science Applications

In materials science, the focus on trinickel bis(arsenate) has been on understanding its fundamental crystal structure, which is a prerequisite for the development of new materials with tailored properties.

The synthesis and characterization of different crystalline forms (polymorphs) of trinickel bis(arsenate) contribute to the fundamental knowledge base for creating new materials. Two polymorphs of anhydrous nickel orthoarsenate, Ni₃(AsO₄)₂, have been synthesized hydrothermally and their crystal structures determined. iucr.org These are an orthorhombic (o-Ni₃(AsO₄)₂) and a monoclinic (m-Ni₃(AsO₄)₂) form. iucr.org

The crystal chemistry of nickel orthoarsenate is noted to be intermediate between that of the corresponding nickel phosphate (B84403) and nickel vanadate (B1173111). iucr.org The existence of these two distinct crystal structures for the same chemical formula highlights the potential for developing new materials with unique properties based on controlled synthesis of a specific polymorph.

Detailed crystallographic data for these two polymorphs are presented below:

Table 1: Crystallographic Data for Orthorhombic Trinickel bis(arsenate)

Parameter Value
Formula o-Ni₃(AsO₄)₂
System Orthorhombic
Space Group Cmca
a (Å) 5.943(2)
b (Å) 11.263(4)
c (Å) 8.164(3)
V (ų) 546.5(3)

Source: iucr.org

Table 2: Crystallographic Data for Monoclinic Trinickel bis(arsenate)

Parameter Value
Formula m-Ni₃(AsO₄)₂
System Monoclinic
Space Group P2₁/c
a (Å) 5.764(1)
b (Å) 9.559(2)
c (Å) 10.194(2)
β (°) 92.95(1)
V (ų) 560.9(1)

Source: iucr.org

Additionally, research into more complex arsenates containing nickel has led to the synthesis and structural characterization of novel compounds like tetrasodium heptanickel hexaarsenate, Na₄Ni₇(AsO₄)₆. iucr.orgresearchgate.net The structure of this compound consists of layers of NiO₆ octahedra and AsO₄ tetrahedra, creating tunnels where sodium atoms are located. iucr.orgresearchgate.net This type of layered structure with channels is of interest in materials science for potential applications in areas such as ion exchange or catalysis. The study of such complex crystal structures provides insights into how different atomic arrangements can be achieved, paving the way for the rational design of new materials. iucr.orgresearchgate.net

Precursor Chemistry for Metal Oxide Synthesis

Trinickel bis(arsenate), as a source of nickel ions, serves as a precursor in the synthesis of various nickel-containing metal oxides. The thermal decomposition of this compound can yield nickel oxides (NiO) or be integrated into more complex oxide systems. In this role, the arsenate compound provides a reliable and dispersible source of nickel that can be utilized in various synthesis methodologies, including solid-state reactions and co-precipitation methods.

The synthesis of nickel arsenide nanocrystals, for example, involves the reaction of a nickel precursor with an arsenic source under specific conditions. acs.org While not a direct synthesis of a metal oxide, the underlying principles of using a nickel-containing precursor are analogous. The decomposition of trinickel bis(arsenate) at elevated temperatures in a controlled atmosphere can lead to the formation of nanostructured nickel oxides. The resulting morphology and crystallinity of the nickel oxide product are highly dependent on the reaction conditions, such as temperature, atmosphere, and the presence of surfactants or templates.

Furthermore, in the synthesis of mixed-metal oxides, trinickel bis(arsenate) can be combined with other metal salts. For instance, in the creation of nickel ferrite (NiFe₂O₄) nanoparticles, a nickel salt is a crucial starting material in co-precipitation methods. nih.gov By carefully controlling the stoichiometry and reaction pH, the nickel and iron ions precipitate from the solution as hydroxides or carbonates, which are then calcined to form the final spinel oxide structure.

Formation of Spinel Structures and Other Advanced Architectures

Trinickel bis(arsenate) is a potential precursor for the synthesis of advanced material architectures, particularly nickel-containing spinel structures. Spinels are a class of minerals with the general formula AB₂O₄ that exhibit a wide range of magnetic and electronic properties. Nickel can occupy the 'A' site in this structure, as seen in nickel ferrite (NiFe₂O₄) and nickel aluminate (NiAl₂O₄).

Various non-conventional methods have been developed for the synthesis of nickel-iron spinels to achieve nanocrystalline materials with controlled particle sizes. researchgate.net These methods include:

Co-precipitation: This technique involves the simultaneous precipitation of nickel and other metal ions (e.g., iron, aluminum) from a solution. The resulting precipitate is then subjected to thermal treatment to induce the formation of the spinel phase. nih.govsemanticscholar.orgmdpi.com

Sol-gel method: This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then gels to form a solid network. This method allows for excellent mixing of the metal precursors at the atomic level, leading to highly homogeneous spinel structures upon calcination. semanticscholar.orgmdpi.com

Microemulsion: This method utilizes a thermodynamically stable dispersion of two immiscible liquids to create nano-reactors for the synthesis of nanoparticles with a narrow size distribution. researchgate.net

The thermal annealing process is critical in transforming the precursor materials into the desired crystalline spinel structure. semanticscholar.orgmdpi.com For instance, the conversion of amorphous metal alloys or co-precipitated hydroxides into a crystalline spinel phase typically occurs at temperatures around 900°C. researchgate.net The final properties of the spinel material, such as crystallite size and magnetic behavior, are influenced by the synthesis route and annealing conditions.

Table 1: Synthesis Methods for Nickel-Containing Spinel Structures

Synthesis MethodDescriptionKey Advantages
Co-precipitationSimultaneous precipitation of metal ions from a solution followed by calcination.Simple, scalable, and cost-effective.
Sol-GelFormation of a colloidal suspension (sol) that gels into a solid network, followed by drying and calcination.High purity, homogeneity, and control over particle size.
MicroemulsionUse of a stable dispersion of immiscible liquids to form nanoparticles in confined nano-reactors.Narrow particle size distribution and control over morphology.
Thermal AnnealingA heat treatment process that alters the microstructure of a material, causing changes in properties such as strength and hardness.Induces crystallization and formation of the desired spinel phase.

Potential in Nanoporous Materials for Gas Storage

While direct research on trinickel bis(arsenate) for gas storage is limited, its potential lies in its use as a precursor to synthesize nanoporous nickel-based materials. Nanoporous materials, such as zeolites, metal-organic frameworks (MOFs), and porous carbons, are of significant interest for gas storage applications due to their high surface areas and tunable pore sizes. nih.govunivie.ac.atspringerprofessional.de These materials can store gases like hydrogen, methane, and carbon dioxide at densities much higher than simple compression. nih.govspringerprofessional.de

The development of nickel oxide (NiO) with a high surface area and controlled porosity is a promising avenue. By using trinickel bis(arsenate) in a templated synthesis approach, it is possible to create nanoporous NiO structures. These structures could potentially exhibit good performance for gas storage, where the gas molecules adsorb onto the surface of the pores. The effectiveness of a nanoporous material for gas storage is determined by factors such as the strength of the gas-solid interaction and the specific surface area. springerprofessional.de

The design of such materials would aim to optimize the heat of adsorption to maximize the deliverable gas capacity at practical operating pressures and temperatures. researchgate.net Research in this area focuses on creating materials with a hierarchical pore structure that facilitates both high storage capacity and rapid gas diffusion.

Environmental Research Applications

Investigation of Interaction Mechanisms with Arsenic Species in Contaminated Environments

In contaminated environments, trinickel bis(arsenate) and its constituent ions can interact with other arsenic species, influencing their mobility and bioavailability. The presence of nickel can have a significant impact on the behavior of arsenic in soil and water systems. Studies have shown an antagonistic relationship between nickel and arsenic in soil, where increasing doses of nickel can suppress the availability of arsenic. banglajol.info This suggests that nickel can promote the sequestration of arsenic, potentially through the formation of less soluble nickel-arsenic complexes.

The interaction between arsenic and other metals, such as zinc, has also been studied, with evidence pointing to the formation of less soluble zinc-arsenate complexes that reduce arsenic mobility in soil. vu.nl Similarly, it is plausible that in the presence of dissolved nickel, mobile arsenic species in the soil could precipitate as insoluble nickel arsenates, thereby reducing their concentration in the soil pore water. The speciation of arsenic is a critical factor, as arsenite (As(III)) is generally more mobile and toxic than arsenate (As(V)). ripublication.comnih.gov Environmental conditions such as pH and redox potential play a crucial role in determining the dominant arsenic species and its interaction with metals like nickel. ripublication.com

Role in Immobilization or Transformation of Arsenic Compounds

The formation of sparingly soluble metal arsenates is a key mechanism for the immobilization of arsenic in contaminated soils and wastes. The addition of lime to arsenic-containing wastes has been shown to reduce arsenic mobility through the formation of low-solubility calcium arsenates. acs.org In a similar manner, the presence of nickel can lead to the formation of stable trinickel bis(arsenate), effectively immobilizing arsenic and reducing its potential to leach into groundwater or be taken up by plants.

Research has indicated that nickel in soil can lessen the availability of arsenic, which in turn reduces its accumulation in plants. banglajol.info This immobilization is likely due to precipitation and surface complexation reactions on soil minerals. The efficiency of nickel in immobilizing arsenic is dependent on various soil properties, including pH, clay content, and the presence of iron and aluminum oxides, which are strong sorbents for arsenic.

The transformation of arsenic from more mobile forms to less mobile forms is a critical aspect of remediation. The formation of crystalline nickel arsenate minerals represents a long-term sink for arsenic, reducing the environmental risk associated with this toxic metalloid.

Table 2: Factors Influencing Arsenic Immobilization by Nickel

FactorInfluence on Arsenic Immobilization
pH Affects the surface charge of soil minerals and the speciation of both nickel and arsenic, influencing adsorption and precipitation.
Redox Potential Determines the oxidation state of arsenic (As(III) vs. As(V)), which impacts its mobility and reactivity with nickel.
Presence of other Ions Competing ions can affect the adsorption of arsenic and nickel onto soil particles.
Organic Matter Can form soluble complexes with arsenic, potentially increasing its mobility, or act as a sorbent, contributing to immobilization.
Soil Mineralogy Iron, aluminum, and manganese oxides are important sorbents for arsenic and can influence its interaction with nickel.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trinickel bis(arsenate), and how do reaction conditions influence yield and purity?

  • Methodological Answer : Trinickel bis(arsenate) can be synthesized via hydrothermal or solvothermal methods. For example, analogous nickel arsenate complexes are synthesized by reacting nickel acetate with arsenic acid precursors under controlled pH (4–6) and temperatures (120–180°C) to avoid competing side reactions like hydroxide precipitation . Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to confirm stoichiometry (Ni₃As₂O₈) and phase purity .

Q. What safety protocols are essential for handling trinickel bis(arsenate) in laboratory settings?

  • Methodological Answer : Due to its classification as a Group I human toxin (NSK Reduced Substances List), researchers must use fume hoods, wear arsenic-resistant gloves (e.g., nitrile), and employ sealed containment systems for powder handling . Waste disposal should comply with 6.1(a) storage class protocols (UN 1557), including neutralization with calcium hydroxide to immobilize arsenic .

Q. How is the crystal structure of trinickel bis(arsenate) resolved, and what are its key crystallographic parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 123 K) minimizes thermal displacement artifacts. For related nickel-arsenate complexes, monoclinic systems (space group P2₁/c) are common, with lattice parameters a ≈ 8.03 Å, b ≈ 16.21 Å, c ≈ 12.81 Å, and β ≈ 105.03° . Refinement using SHELXL97 with anisotropic displacement parameters (ADPs) ensures accurate bond-length validation (e.g., Ni–O bonds ≈ 1.83–2.12 Å) .

Advanced Research Questions

Q. How do discrepancies in crystallographic data (e.g., R-factors) arise during structural refinement of trinickel bis(arsenate), and how can they be mitigated?

  • Methodological Answer : High R-factors (e.g., R = 0.035, wR = 0.082) may stem from twinning, absorption errors, or incomplete hydrogen-atom modeling. Mitigation strategies include:

  • Using multi-scan absorption corrections (e.g., REQAB in CrystalClear) .
  • Applying Hirshfeld rigid-body refinement for disordered regions .
  • Validating ADPs against thermal ellipsoid plots to detect overfitting .

Q. What spectroscopic techniques are most effective for probing arsenic-nickel coordination dynamics in trinickel bis(arsenate)?

  • Methodological Answer : Extended X-ray absorption fine structure (EXAFS) at the Ni K-edge (8.33 keV) and As K-edge (11.87 keV) reveals coordination geometry. For example, EXAFS fitting of Ni–As distances (~3.15 Å) confirms edge-sharing octahedral linkages . Complementary Raman spectroscopy identifies As–O symmetric stretching modes (~780 cm⁻¹) and Ni–O–As bending modes (~450 cm⁻¹) .

Q. How does trinickel bis(arsenate) interact with biological systems, and what methodologies quantify its metabolic interference?

  • Methodological Answer : In vitro assays using human hepatocyte cell lines (e.g., HepG2) assess arsenic-mediated oxidative stress via glutathione (GSH) depletion assays and mitochondrial membrane potential (ΔΨm) measurements. Nickel’s role in disrupting ATPase activity can be quantified using colorimetric phosphate release assays . Synchrotron-based micro-XRF maps arsenic/nickel co-localization in cellular compartments .

Data Contradiction Analysis

Q. Why do reported lattice parameters for trinickel bis(arsenate) vary across studies, and how can experimental reproducibility be improved?

  • Methodological Answer : Variations in a, b, and c values (e.g., ±0.1 Å) arise from differences in synthesis conditions (e.g., pH, precursor purity). Standardizing hydrothermal synthesis (e.g., 160°C, 72 hr) and using Rietveld refinement for powder XRD data improves consistency . Cross-validation with neutron diffraction resolves hydrogen-bonding ambiguities .

Q. What mechanistic insights explain trinickel bis(arsenate)’s stability under varying redox conditions?

  • Methodological Answer : Cyclic voltammetry (CV) in non-aqueous media (e.g., acetonitrile) identifies redox peaks at E₁/₂ ≈ −0.45 V (Ni²⁺/Ni³⁺) and +0.22 V (As⁵⁺/As³⁺), indicating redox-driven decomposition. In situ XRD under reducing atmospheres (e.g., H₂/N₂) monitors phase transitions to Ni₃As or NiO .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trinickel bis(arsenate)
Reactant of Route 2
Trinickel bis(arsenate)

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